Sulfate de pyrocatéchol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to pyrocatechol sulfate involves various chemical strategies. For instance, a method for the synthesis of pyridine-free xylan sulfates avoids the use of pyridine-based impurities, which may yield toxic side effects. This method involves treating xylan with a reducing agent prior to the sulfation reaction, which could be analogous to strategies for synthesizing pyrocatechol sulfate derivatives (Pfeifer & Heinze, 2019). Additionally, ionic liquid catalysis has been explored for the synthesis of various organic compounds, providing insights into potential environmentally friendly and efficient methods for synthesizing pyrocatechol sulfate derivatives (Zabihzadeh et al., 2020).

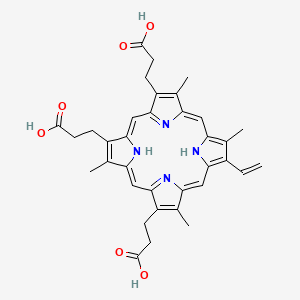

Molecular Structure Analysis

While specific studies on the molecular structure analysis of pyrocatechol sulfate are not directly cited, research on related compounds emphasizes the importance of NMR spectroscopic studies for assessing the purity and structural integrity of synthesized compounds. For instance, the synthesis of pyridine-free xylan sulfates and their analysis via NMR spectroscopy suggests a pathway for analyzing the structure of pyrocatechol sulfate (Pfeifer & Heinze, 2019).

Chemical Reactions and Properties

Ionic liquids, such as pyrrolidin-1-ium hydrogen sulfate, have been used as catalysts in various chemical reactions, offering potential insights into the reactions and properties of pyrocatechol sulfate derivatives. These catalysts facilitate the synthesis of complex organic molecules under environmentally friendly conditions, indicating potential pathways for the chemical manipulation of pyrocatechol sulfate (Zabihzadeh et al., 2020).

Physical Properties Analysis

The study of pyrocatechol borates, including their synthesis and reaction with formaldehyde, provides insights into the solvent effects on polycondensation processes. This research can inform the understanding of the physical properties of pyrocatechol sulfate, such as solubility, reaction kinetics, and the impact of different solvents on its chemical behavior (Lenskiy et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrocatechol sulfate can be inferred from studies on similar compounds. For example, the use of cellulose-based macromolecular chelators with pyrocatechol as an anchored ligand for metal extraction highlights the chelating properties that could be relevant to pyrocatechol sulfate. Such studies illustrate the compound's potential interactions with metals and its utility in analytical chemistry (Gurnani, Singh, & Venkataramani, 2003).

Applications De Recherche Scientifique

Découverte de biomarqueurs

Le sulfate de pyrocatéchol est étudié comme un biomarqueur potentiel pour diverses maladies et affections. Sa présence dans les fluides biologiques comme le sang et l'urine pourrait fournir des informations sur les processus physiologiques sous-jacents .

Recherche en métabolomique

Dans le domaine de la métabolomique, le this compound est identifié comme un métabolite phénolique présent dans le plasma humain circulant. Il est associé à l'ingestion de certains aliments et à l'état du microbiote intestinal. Il est étudié pour son potentiel en tant que biomarqueur urinaire de la fonction rénale et du clairance dialytique .

Recherche sur le microbiome

Des recherches indiquent que les niveaux de this compound sont liés aux conditions du microbiote intestinal. Il est pris en compte dans des études examinant l'axe intestin-cerveau et comment le microbiote et l'inflammasome de l'hôte influencent la physiologie et la pathologie du cerveau .

Santé du cerveau

Le this compound, ainsi que d'autres sulfates phénoliques, semble moduler diverses fonctions biologiques, y compris la santé du cerveau. Il est étudié pour son rôle dans la neuroprotection et ses effets potentiels sur la neuroinflammation et les maladies neurodégénératives .

Battement des cardiomyocytes

Des études suggèrent que le this compound peut influencer le battement des cardiomyocytes. Il fait partie de la recherche en cours sur la façon dont les rythmes de battement des cardiomyocytes peuvent être synchronisés et régulés, ce qui est crucial pour la santé cardiaque et la modélisation des maladies .

Analyse de la fonction rénale

Le this compound est un biomarqueur urinaire potentiel pour la fonction rénale et le clairance dialytique. Il est utilisé dans des études pour évaluer la fonction rénale et l'efficacité des traitements d'hémodialyse .

Analyse de la consommation de céréales complètes

Dans les études nutritionnelles, le this compound est associé à la consommation de céréales complètes. Il est utilisé pour identifier les métabolites sériques qui corrélent avec la consommation de céréales complètes, ce qui est important pour l'analyse diététique et les évaluations de santé .

Analyse de la consommation de café

En tant que composant du café, le this compound est étudié pour ses propriétés anti-inflammatoires et son rôle potentiel dans la suppression de la neuroinflammation. Il est pris en compte dans la recherche analysant les avantages pour la santé de la consommation régulière de café .

Mécanisme D'action

Target of Action

Pyrocatechol sulfate, also known as catechol sulfate, primarily targets sulfotransferases . These enzymes utilize 3’-phospho-5’-adenylyl sulfate (PAPS) as a sulfonate donor to catalyze the sulfate conjugation of phenolic monoamines, neurotransmitters such as dopamine, norepinephrine, and serotonin, and phenolic and catechol drugs .

Mode of Action

The mode of action of pyrocatechol sulfate involves its interaction with sulfotransferases. It is a substrate for these enzymes, which catalyze the transfer of a sulfonate group from PAPS to the phenolic hydroxyl group of pyrocatechol, forming pyrocatechol sulfate .

Biochemical Pathways

Pyrocatechol sulfate is involved in several biochemical pathways. It is a phenolic metabolite found in circulating human plasma and is sensitive to alcohol abuse and alcohol withdrawal . Its levels are connected to certain food ingestion and gut microbiota condition . It is also a potential urinary biomarker of whole grain intake .

Pharmacokinetics

The pharmacokinetics of pyrocatechol sulfate involve its absorption, distribution, metabolism, and excretion (ADME). It is considered to be slightly soluble in water and an extremely strong acidic compound . It is a potential urinary biomarker of kidney function and dialytic clearance, whole grain intake, and habitual coffee drinking .

Result of Action

The molecular and cellular effects of pyrocatechol sulfate’s action are diverse. It is found to modulate various biological functions including brain health and cardiomyocyte beating . It is also implicated in synapse formation and fear extinction learning .

Action Environment

The action of pyrocatechol sulfate is influenced by environmental factors. Its circulating levels appear to be connected to certain food (berries) ingestion and gut microbiota condition . It is also sensitive to alcohol abuse and alcohol withdrawal .

Safety and Hazards

Orientations Futures

Propriétés

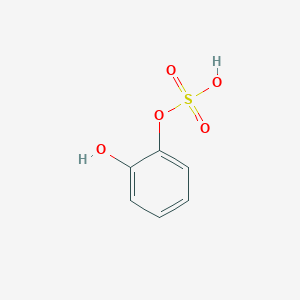

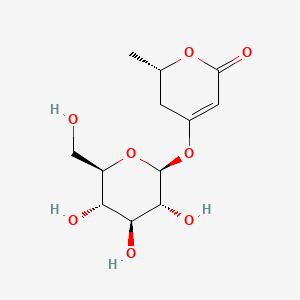

IUPAC Name |

(2-hydroxyphenyl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPWKJZDOCIALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964173 | |

| Record name | 2-Hydroxyphenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyrocatechol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

4918-96-1 | |

| Record name | Pyrocatechol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4918-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, mono(hydrogen sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyphenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrocatechol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]propyloxy]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1228040.png)

![3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1228041.png)

![(Z)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1228048.png)